molecular formula C9H11N3O B8430517 3-(2-Hydroxyethyl)-2-methylimidazo[4,5-b]pyridine

3-(2-Hydroxyethyl)-2-methylimidazo[4,5-b]pyridine

Cat. No. B8430517
M. Wt: 177.20 g/mol
InChI Key: NDQVHJHYPWNRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Hydroxyethyl)-2-methylimidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Hydroxyethyl)-2-methylimidazo[4,5-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Hydroxyethyl)-2-methylimidazo[4,5-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-Hydroxyethyl)-2-methylimidazo[4,5-b]pyridine

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-(2-methylimidazo[4,5-b]pyridin-3-yl)ethanol

InChI

InChI=1S/C9H11N3O/c1-7-11-8-3-2-4-10-9(8)12(7)5-6-13/h2-4,13H,5-6H2,1H3

InChI Key

NDQVHJHYPWNRAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCO)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Hydroxyethylamino)-3-aminopyridine (3.4 g) was dissolved in acetic anhydride (140 ml) and stirred at reflux for 15 hours. The reaction mixture was cooled and the excess of reagent removed under reduced pressure. The dark brown oil was dissolved in ethanol (100 ml), 2N sodium hydroxide (50 ml) was added and the mixture was stirred for 15 minutes. The solution was acidified to pH5 using 2N hydrochloric acid and the solvents removed under reduced pressure. The residue was chromatographed over silica eluting with 10% methanol in ethyl acetate to yield the title compound (2.32 g, 59%) as a foam.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Yield
59%

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